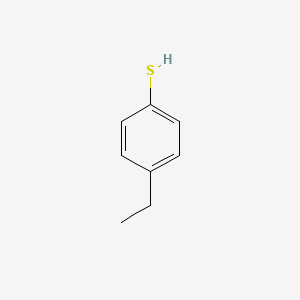

4-Ethylthiophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-ethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQQPHUHTAZWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374550 | |

| Record name | 4-Ethylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-13-8 | |

| Record name | 4-Ethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethylthiophenol CAS number and physical properties

This technical guide provides a comprehensive overview of 4-Ethylthiophenol, a key organosulfur compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its physical properties, a representative synthetic protocol, and a general analytical workflow.

Core Properties of this compound

This compound, also known as 4-ethylbenzenethiol, is an aromatic thiol compound with the chemical formula C₈H₁₀S. Its CAS (Chemical Abstracts Service) Registry Number is 4946-13-8 .[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 4946-13-8[1] |

| Molecular Formula | C₈H₁₀S[2] |

| Molecular Weight | 138.23 g/mol [1][2] |

| Melting Point | -30°C (estimate)[2] |

| Boiling Point | 119°C[2] |

| Density | 1.02 g/cm³[2] |

| IUPAC Name | 4-ethylbenzenethiol[1] |

| Synonyms | 4-Ethylbenzenethiol, p-Ethylthiophenol[1] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various methods common for the preparation of thiophenols. A general and widely applicable method is the reduction of the corresponding sulfonyl chloride. This protocol outlines the conceptual steps for the synthesis of this compound from 4-ethylbenzenesulfonyl chloride.

Reaction Principle: The core of this synthesis is the reduction of a sulfonyl chloride to a thiol using a suitable reducing agent, such as zinc dust in an acidic medium.

Experimental Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a stirrer and a reflux condenser, 4-ethylbenzenesulfonyl chloride is suspended in a suitable acidic solution, such as dilute sulfuric acid, and cooled in an ice bath.

-

Addition of Reducing Agent: Zinc dust is slowly added to the stirred suspension while maintaining a low temperature. The controlled addition is crucial to manage the exothermic reaction.

-

Reaction Progression: After the addition of the reducing agent, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by steam distillation or solvent extraction. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow for this compound

The analysis of this compound, particularly in complex matrices, often involves chromatographic techniques coupled with mass spectrometry. A general workflow for its quantification is outlined below.

Analytical Principle: Due to the volatility and reactivity of thiols, derivatization is often employed to enhance their chromatographic properties and detection sensitivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive quantification of such compounds.

Experimental Protocol:

-

Sample Preparation: The sample containing this compound is first subjected to an extraction procedure to isolate the analyte from the matrix. This can involve liquid-liquid extraction or solid-phase extraction.

-

Derivatization: The extracted thiol is then derivatized to a more stable and less polar compound. A common method is methylation of the thiol group.

-

GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The separated components are then introduced into a tandem mass spectrometer for detection and quantification. The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity.

-

Data Analysis: The concentration of this compound in the original sample is determined by comparing the signal of the derivatized analyte to that of a known internal standard and a calibration curve.

Caption: A typical analytical workflow for the quantification of this compound.

References

Spectroscopic Profile of 4-Ethylthiophenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Ethylthiophenol, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The spectroscopic data for this compound (also known as 4-ethylbenzenethiol) is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental NMR data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when obtained.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

IR Absorption Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | S-H stretch (Thiol) | |

| C-H stretch (Aromatic) | ||

| C-H stretch (Aliphatic) | ||

| C=C stretch (Aromatic) | ||

| C-S stretch |

Note: While the availability of FTIR and ATR-IR spectra is indicated, specific peak positions and intensities were not detailed in the search results. The table indicates the expected functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The PubChem database entry for 4-ethylbenzenethiol indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]

Mass Spectrometry Data [1]

| m/z | Relative Abundance (%) | Assignment |

| 138 | Data not available | Molecular Ion [M]⁺ |

| 123 | Data not available | [M - CH₃]⁺ |

| 105 | Data not available | [M - SH]⁺ or [M - C₂H₅]⁺ |

Note: The top three peaks by m/z are listed as 123, 138, and 105. The molecular ion is expected at m/z 138, corresponding to the molecular weight of this compound (C₈H₁₀S). The relative abundances were not specified.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is then transferred to a clean NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.

-

The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance signals.

-

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum by removing C-H splitting.

-

The FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the liquid or solid this compound sample is placed directly onto the ATR crystal.

-

For solid samples, a pressure arm is used to ensure good contact between the sample and the crystal.

Data Acquisition:

-

An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a short distance into the sample.

-

The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

The attenuated IR beam is then directed to a detector.

-

An interferometer modulates the infrared radiation, and the resulting interferogram is recorded.

-

A Fourier transform is applied to the interferogram to obtain the infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam.

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). Excess energy from this process can cause the molecular ion to fragment into smaller, charged ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are then detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Ethylthiophenol from 4-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylthiophenol from 4-ethylaniline, a key transformation in the preparation of various pharmaceutical and specialty chemical intermediates. The primary focus of this document is the Leuckart thiophenol reaction, a reliable and well-established method for the preparation of aryl thiols from the corresponding anilines. This guide will detail the underlying chemical principles, provide a step-by-step experimental protocol, and present relevant quantitative data and visualizations to aid in the successful execution of this synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis from readily available 4-ethylaniline is a common and practical route. The most direct and widely employed method for this conversion is the Leuckart thiophenol reaction.[1][2] This reaction proceeds through a three-step sequence:

-

Diazotization: 4-Ethylaniline is converted to its corresponding diazonium salt, 4-ethylbenzenediazonium chloride, by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Xanthate Formation: The diazonium salt is then reacted with a sulfur nucleophile, typically potassium ethyl xanthate, to form an intermediate, S-(4-ethylphenyl) O-ethyl dithiocarbonate.

-

Hydrolysis: The dithiocarbonate intermediate is subsequently hydrolyzed under alkaline conditions to yield the desired this compound.

This guide will provide a detailed experimental protocol adapted from a well-established procedure for a similar transformation, offering a robust starting point for laboratory synthesis.[2]

Reaction Pathway and Mechanism

The overall transformation from 4-ethylaniline to this compound via the Leuckart thiophenol reaction can be visualized as follows:

Figure 1: Overall reaction workflow for the synthesis of this compound.

The reaction begins with the diazotization of the primary aromatic amine. The resulting diazonium salt is a versatile intermediate. In the subsequent step, the diazonium group is displaced by the sulfur atom of the xanthate. The final alkaline hydrolysis cleaves the dithiocarbonate to afford the thiophenol.

Experimental Protocols

The following experimental protocols are adapted from the well-documented synthesis of m-thiocresol and provide a detailed guide for the preparation of this compound.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4-Ethylaniline | 121.18 |

| Concentrated Hydrochloric Acid | 36.46 |

| Sodium Nitrite | 69.00 |

| Potassium Ethyl Xanthate | 160.30 |

| Diethyl Ether | 74.12 |

| Anhydrous Calcium Chloride | 110.98 |

| 95% Ethanol | 46.07 |

| Potassium Hydroxide | 56.11 |

| Zinc Dust | 65.38 |

Step 1: Diazotization of 4-Ethylaniline

-

In a 1-liter flask equipped with a mechanical stirrer and a thermometer, place 150 mL of concentrated hydrochloric acid and 150 g of crushed ice.

-

Cool the mixture in an ice-salt bath.

-

Slowly add 80 g (0.66 mol) of 4-ethylaniline to the stirred mixture.

-

Maintain the temperature at 0°C and slowly add a cold solution of 55 g (0.8 mol) of sodium nitrite in 125 mL of water. The temperature should be kept below 4°C during the addition.

Figure 2: Workflow for the diazotization of 4-ethylaniline.

Step 2: Formation of S-(4-Ethylphenyl) O-ethyl dithiocarbonate

-

In a 2-liter flask equipped with a thermometer, dropping funnel, and stirrer, prepare a solution of 140 g of potassium ethyl xanthate in 180 mL of water.

-

Warm this solution to 40-45°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution over approximately 2 hours, maintaining the temperature between 40-45°C.

-

After the addition is complete, continue stirring at this temperature for an additional 30 minutes.

-

A red, oily layer of S-(4-ethylphenyl) O-ethyl dithiocarbonate will separate.

-

Separate the oily layer and extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Combine the oil and the ether extracts. Wash the combined organic phase once with 100 mL of 10% sodium hydroxide solution and then with water until the washings are neutral.

-

Dry the ether solution over anhydrous calcium chloride and remove the ether by distillation.

Step 3: Alkaline Hydrolysis to this compound

-

Dissolve the crude S-(4-ethylphenyl) O-ethyl dithiocarbonate from Step 2 in 500 mL of 95% ethanol and bring the solution to a boil.

-

Remove the heat source and slowly add 175 g of potassium hydroxide pellets to the hot solution, ensuring the solution continues to boil gently.

-

Reflux the mixture for approximately 8 hours, or until a sample is completely soluble in water.

-

Distill off approximately 400 mL of ethanol.

-

Dissolve the residue in a minimum amount of water (about 500 mL).

-

Acidify the solution with dilute sulfuric acid.

-

Add 2 g of zinc dust to the acidified solution and perform steam distillation.

-

Separate the lower layer of this compound. Extract the aqueous layer with three 100 mL portions of diethyl ether and add the extracts to the oil.

-

Dry the combined product and ether extracts with a suitable drying agent.

-

Remove the ether by distillation and distill the residue under reduced pressure to obtain pure this compound.

Quantitative Data

| Parameter | Value (for m-thiocresol synthesis) |

| Starting Material | m-Toluidine (0.75 mole) |

| Final Product | m-Thiocresol |

| Overall Yield | 63-75% |

| Boiling Point of Product | 90-93°C / 25 mm Hg |

Alternative Synthesis Route: Newman-Kwart Rearrangement

An alternative, though less direct, route to aryl thiols from phenols is the Newman-Kwart rearrangement. This method would involve the synthesis of 4-ethylphenol from 4-ethylaniline, which can be achieved by diazotization followed by heating in water. The resulting 4-ethylphenol can then be converted to this compound via the Newman-Kwart rearrangement. This multi-step process may be advantageous in specific research contexts.

Figure 3: Alternative synthesis of this compound via the Newman-Kwart rearrangement.

Conclusion

The synthesis of this compound from 4-ethylaniline is most effectively achieved through the Leuckart thiophenol reaction. The provided experimental protocol, adapted from a reliable source, offers a clear and detailed pathway for this transformation. While specific yield data for this exact conversion requires experimental determination, the provided information serves as a robust foundation for researchers and professionals in the field of drug development and chemical synthesis. Careful execution of the described steps, with appropriate safety precautions, should lead to the successful synthesis of the target compound.

References

In-Depth Technical Guide: Reaction of 4-Ethylthiophenol with Alkyl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The S-alkylation of thiophenols, specifically 4-ethylthiophenol, with alkyl halides is a fundamental and widely utilized transformation in organic synthesis. This reaction provides a reliable route to a diverse range of thioethers (sulfides), which are significant structural motifs in various biologically active molecules, pharmaceuticals, and advanced materials. Understanding the core mechanism, optimizing reaction conditions, and having access to detailed protocols are crucial for professionals in drug development and chemical research. This guide offers a comprehensive overview of the reaction mechanism, quantitative data, experimental procedures, and a visual representation of the mechanistic pathway.

Core Reaction Mechanism

The reaction between this compound and an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . This pathway involves two key steps:

-

Deprotonation: this compound, being more acidic than its alcohol analog due to sulfur's ability to better stabilize a negative charge, is readily deprotonated by a suitable base.[1] This acid-base reaction generates the 4-ethylthiophenolate anion, a potent nucleophile. The choice of base is critical; common bases include potassium carbonate, sodium hydroxide, or triethylamine.[2][3]

-

Nucleophilic Attack: The resulting 4-ethylthiophenolate anion then acts as a strong nucleophile, attacking the electrophilic carbon atom of the alkyl halide.[1][2] This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon is chiral. The reaction is concerted, meaning the bond formation between the sulfur and the carbon, and the bond breaking between the carbon and the halide, occur simultaneously through a single transition state.[4]

Several factors influence the efficiency and rate of this SN2 reaction:

-

Structure of the Alkyl Halide: The reaction is most efficient with unhindered alkyl halides. The reactivity order is generally methyl > primary > secondary.[5][6] Tertiary alkyl halides are sterically hindered and do not undergo SN2 reactions; they may favor elimination (E2) pathways instead.[1][6]

-

Leaving Group: A good leaving group is essential for a facile reaction. The stability of the halide anion determines its effectiveness as a leaving group, with the order of reactivity being I > Br > Cl > F.[7]

-

Nucleophile Strength: The negatively charged 4-ethylthiophenolate is a significantly stronger nucleophile than the neutral this compound, which is why the presence of a base is crucial.[7][8] Sulfur's high polarizability and relatively low electronegativity compared to oxygen make thiolates excellent nucleophiles.[1][8]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are preferred for SN2 reactions.[5][9] These solvents can solvate the counter-ion (e.g., K⁺) but do not form a tight "cage" around the nucleophile through hydrogen bonding, leaving it "naked" and highly reactive.[5][8] While the reaction can proceed in water, especially with a base, polar aprotic solvents generally lead to faster reaction rates.[3][6]

Quantitative Data Summary

The following table summarizes representative yields for the S-alkylation of thiols with various alkyl halides under different conditions, illustrating the practical application of the principles discussed.

| Thiol | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Thiophenol | Benzyl chloride | K₂CO₃ | Water | 1 | RT | 97 | [3] |

| Thiophenol | Ethyl bromoacetate | Et₃N | Water | 1.5 | RT | 95 | [3] |

| 4-Chlorothiophenol | Benzyl chloride | K₂CO₃ | Water | 1 | RT | 98 | [3] |

| 4-Methylthiophenol | n-Butyl bromide | Et₃N | Water | 2 | RT | 92 | [3] |

| Thiophenol | Allyl bromide | Et₃N | Water | 1.5 | RT | 96 | [3] |

Note: Data is generalized from reactions of similar thiophenols to illustrate typical high-yield conditions.

Detailed Experimental Protocol

This section provides a generalized, representative protocol for the synthesis of an S-alkylated this compound derivative.

Objective: To synthesize 4-ethylphenyl benzyl sulfide from this compound and benzyl chloride.

Materials:

-

This compound (1.0 eq)

-

Benzyl chloride (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a minimal amount of DMF (e.g., 5-10 mL per gram of thiophenol).

-

Base Addition: Add finely ground potassium carbonate (1.2 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium 4-ethylthiophenolate salt.

-

Alkyl Halide Addition: Add benzyl chloride (1.0 eq) dropwise to the stirring suspension. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot. Reactions are often complete within 1-3 hours.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water. Shake vigorously and allow the layers to separate.

-

Extraction: Extract the aqueous layer two more times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a wash with saturated brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude thioether can be purified by flash column chromatography on silica gel to obtain the final product in high purity.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 pathway for the reaction of this compound with a generic alkyl halide (R-X).

Caption: SN2 mechanism for the S-alkylation of this compound.

References

- 1. One moment, please... [chemistrysteps.com]

- 2. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 3. sid.ir [sid.ir]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. aakash.ac.in [aakash.ac.in]

Navigating the Solubility and Stability of 4-Ethylthiophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 4-Ethylthiophenol in common organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in published literature, this document provides a comprehensive framework for its evaluation based on the known behavior of structurally similar compounds and established experimental protocols.

Understanding the Solubility Profile of this compound

This compound (4-ETP), an aromatic thiol, is anticipated to exhibit solubility characteristics influenced by its molecular structure: a non-polar ethyl group and benzene ring, and a weakly polar thiol (-SH) group. This structure suggests a preference for non-polar and moderately polar organic solvents over highly polar ones.

Similar to other thiophenols, 4-ETP is expected to be miscible with many organic solvents.[1] The solubility of the related compound, 4-Methylbenzenethiol, provides a useful qualitative reference. It demonstrates limited solubility in polar solvents and appreciable solubility in non-polar solvents like hexane and benzene.[1] The presence of the thiol group may afford some solubility in moderately polar solvents.[1]

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar ethyl group and benzene ring of 4-ETP will have favorable van der Waals interactions with non-polar solvents ("like dissolves like"). |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The permanent dipole of these solvents can interact with the weakly polar thiol group, while the organic portion of the solvents can solvate the non-polar parts of 4-ETP. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability of the thiol group to engage in weak hydrogen bonding with the hydroxyl group of alcohols will contribute to solubility. However, the non-polar character of 4-ETP will limit miscibility with lower-chain alcohols. |

| Highly Polar | Water | Low | The hydrophobic nature of the ethylbenzene portion of the molecule will significantly limit its solubility in water, despite the weak polarity of the thiol group. |

Stability Considerations for this compound

Thiols are susceptible to oxidation, particularly in the presence of air, light, or certain metal ions. This can lead to the formation of disulfides. The stability of this compound in solution is a critical factor for its storage and use in experimental settings.

Potential Degradation Pathway:

The primary degradation pathway for this compound in the presence of oxygen is the oxidative coupling to form 4,4'-diethyldiphenyldisulfide. This process can be accelerated by factors such as elevated temperature, UV light, and the presence of catalytic amounts of metal ions.

Experimental Protocols for Determining Solubility and Stability

For a comprehensive evaluation of this compound's solubility and stability, a systematic experimental approach is necessary. The following protocols are based on established methodologies in the pharmaceutical and chemical industries.[2][3][4]

Protocol for Quantitative Solubility Determination

This protocol outlines a tiered approach to determine the solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., toluene).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

For each solvent to be tested, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Agitate the vials at a constant temperature (e.g., 25 °C) in a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC to determine the concentration of this compound.

-

Calculate the solubility in units of mg/mL or mol/L.

-

Table 2: Example Data Table for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Water | 25 |

Protocol for Stability Assessment

This protocol describes a method for evaluating the stability of this compound in solution under various conditions.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector

-

Thermostatically controlled ovens or incubators

-

UV light chamber

-

pH meter (for aqueous solutions, if applicable)

Procedure:

-

Preparation of Test Solutions:

-

Prepare solutions of this compound in the selected organic solvents at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Thermal Stress: Store aliquots of the test solutions at elevated temperatures (e.g., 40 °C, 60 °C) and a control at a reference temperature (e.g., 4 °C).

-

Photostability: Expose aliquots of the test solutions to a controlled source of UV light. Wrap control samples in aluminum foil to protect them from light.

-

Oxidative Stress: For a more rigorous test, bubble air or oxygen through the solutions, or add a small amount of an oxidizing agent like hydrogen peroxide.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each of the stressed and control solutions.

-

Analyze the samples by HPLC or GC. The chromatographic method should be "stability-indicating," meaning it can separate the intact this compound from any potential degradation products.[4]

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and, if possible, quantify any degradation products that appear.

-

Calculate the percentage of degradation over time for each condition.

-

Table 3: Example Data Table for Stability of this compound in Toluene

| Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | Major Degradation Product(s) |

| 4 °C (Control) | 0 | 1.00 | 0 | None |

| 24 | ||||

| 72 | ||||

| 40 °C | 0 | 1.00 | 0 | None |

| 24 | ||||

| 72 | ||||

| UV Light | 0 | 1.00 | 0 | None |

| 24 | ||||

| 72 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Conclusion

References

Electrochemical behavior of 4-Ethylthiophenol cyclic voltammetry

An In-depth Technical Guide to the Electrochemical Behavior of 4-Ethylthiophenol via Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected electrochemical behavior of this compound (4-ETP) when analyzed by cyclic voltammetry (CV), particularly focusing on its interaction with gold electrode surfaces. Due to the limited availability of literature dedicated exclusively to the cyclic voltammetry of this compound, this guide synthesizes information from studies on analogous compounds, such as other alkanethiols and substituted thiophenols, to present a robust predictive model of its electrochemical characteristics.

Introduction to the Electrochemistry of this compound

This compound is a thiol-containing aromatic compound. The sulfur headgroup of thiols exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of self-assembled monolayers (SAMs).[1][2] This property makes 4-ETP and similar molecules of significant interest in surface chemistry, sensor development, and nanotechnology. Cyclic voltammetry is a powerful electrochemical technique used to study the formation and stability of these SAMs, as well as their oxidative and reductive behavior.[3]

The electrochemical analysis of 4-ETP on a gold electrode typically involves three key processes:

-

Adsorption: The formation of a 4-ETP SAM on the gold surface.

-

Reductive Desorption: The removal of the SAM from the gold surface by applying a negative potential.[2]

-

Oxidative Behavior: The oxidation of the 4-ETP molecule, which may involve the sulfur moiety and/or the aromatic ring, at positive potentials.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible cyclic voltammetry data. The following section outlines a typical experimental setup for studying the electrochemical behavior of 4-ETP.

Electrochemical Cell Setup

A standard three-electrode electrochemical cell is employed for cyclic voltammetry measurements.[4]

-

Working Electrode: A gold (Au) electrode is the standard choice due to the high affinity of sulfur for gold surfaces. Polycrystalline gold or single-crystal Au(111) electrodes can be used.

-

Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode is commonly used.[2] All potentials in this guide are referenced against Ag/AgCl unless otherwise stated.

-

Counter Electrode: A platinum (Pt) wire or foil is typically used as the counter electrode.[4]

Reagents and Solutions

-

This compound Solution: A dilute solution of 4-ETP (e.g., 1 mM) is typically prepared in a suitable solvent, such as ethanol.

-

Supporting Electrolyte: An aqueous solution of a non-reactive salt is used to ensure conductivity. Common choices for studying thiol desorption are 0.1 M KOH or 0.1 M NaOH.[1][2] For studying oxidative behavior, a neutral or acidic electrolyte like a phosphate-buffered saline (PBS) or a perchloric acid solution may be used.

Experimental Procedure

-

Electrode Preparation: The gold working electrode must be meticulously cleaned before use. A common procedure involves mechanical polishing with alumina slurry, followed by sonication in ethanol and deionized water, and finally electrochemical cleaning (e.g., by cycling the potential in a sulfuric acid solution).

-

SAM Formation: The cleaned gold electrode is immersed in the 4-ETP solution for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered SAM.

-

Cyclic Voltammetry Measurement: The 4-ETP modified gold electrode is then transferred to the electrochemical cell containing the supporting electrolyte. The cyclic voltammogram is recorded by scanning the potential between defined limits at a specific scan rate.

Expected Electrochemical Behavior and Data

The following sections detail the anticipated cyclic voltammetry data for this compound, drawing parallels from studies on similar thiol compounds.

Reductive Desorption

The reductive desorption of the 4-ETP SAM from the gold surface is a key feature observed in the cyclic voltammogram. This process is typically irreversible and results in a distinct cathodic peak.

Table 1: Expected Quantitative Data for Reductive Desorption of this compound SAM on a Gold Electrode

| Parameter | Expected Value/Range | Notes |

| Reductive Desorption Peak Potential (Epc) | -0.8 V to -1.2 V vs. Ag/AgCl | This potential can be influenced by the electrolyte pH, the quality of the SAM, and the scan rate.[2] |

| Process | Irreversible | Typically, no corresponding anodic (re-adsorption) peak is observed in the reverse scan, especially at faster scan rates. |

| Effect of Scan Rate on Epc | Shifts to more negative potentials with increasing scan rate | This is characteristic of an irreversible electrochemical process. |

| Effect of Scan Rate on Ipc | Peak current increases with the square root of the scan rate | This indicates a diffusion-controlled process for the desorbed species. |

Oxidative Behavior

The anodic scan reveals the oxidative behavior of this compound. This can be a more complex process, potentially involving the formation of disulfide species or oxidation of the aromatic ring, which can sometimes lead to electropolymerization on the electrode surface.

Table 2: Expected Quantitative Data for the Oxidation of this compound on a Gold Electrode

| Parameter | Expected Value/Range | Notes |

| Oxidation Peak Potential (Epa) | +0.4 V to +0.8 V vs. Ag/AgCl | The exact potential is highly dependent on the electrolyte pH and the electrode material. The oxidation of the thiol group to form a disulfide is a likely initial step. |

| Process | Often quasi-reversible or irreversible | The reversibility depends on the stability of the oxidized species and the potential for follow-up chemical reactions. |

| Effect of Scan Rate on Epa | Shifts to more positive potentials with increasing scan rate | Consistent with quasi-reversible or irreversible kinetics. |

| Effect of Scan Rate on Ipa | Peak current increases with the square root of the scan rate | Suggests a diffusion-controlled process. |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment involving a this compound self-assembled monolayer.

Caption: Experimental Workflow for Cyclic Voltammetry of 4-ETP SAM.

Electrochemical Processes

This diagram depicts the key electrochemical processes occurring at the gold electrode surface during the cyclic voltammetry of this compound.

Caption: Electrochemical Processes of 4-ETP on a Gold Electrode.

Conclusion

The electrochemical behavior of this compound, when studied by cyclic voltammetry on a gold electrode, is expected to be dominated by the formation of a self-assembled monolayer, its subsequent reductive desorption at negative potentials, and its oxidation at positive potentials. While specific quantitative data for 4-ETP is not extensively documented, strong inferences can be drawn from the well-studied behavior of analogous thiol compounds. The experimental protocols and expected data presented in this guide provide a solid foundation for researchers and scientists to design and interpret their own cyclic voltammetry experiments on this compound and related molecules. Further research is warranted to establish a definitive set of electrochemical parameters for this specific compound.

References

An In-depth Technical Guide to 4-Ethylthiophenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylthiophenol, a key organosulfur compound. The document delves into the historical context of its synthesis, presenting plausible early methodologies. It offers detailed experimental protocols for its preparation and a thorough characterization of its physicochemical and spectroscopic properties. Quantitative data is systematically organized into tables for clarity and comparative analysis. Additionally, key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound, also known as 4-ethylbenzenethiol, is an aromatic thiol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive thiol group attached to an ethyl-substituted benzene ring, makes it a valuable building block in the pharmaceutical and materials science sectors. The presence of the sulfur atom imparts unique chemical properties, influencing its reactivity, acidity, and potential for coordination with metal centers. This guide aims to provide a detailed account of the discovery and historical synthesis of this compound, alongside practical experimental procedures and comprehensive analytical data.

Discovery and Historical Synthesis

The precise date and the scientists who first synthesized this compound are not well-documented in readily available historical records. However, its synthesis can be understood within the broader context of the development of synthetic methods for aryl thiols in the 19th and early 20th centuries. Two classical methods stand out as plausible routes for its initial preparation: the reduction of arylsulfonyl chlorides and the Leuckart thiophenol reaction.

2.1. Reduction of 4-Ethylbenzenesulfonyl Chloride

One of the earliest and most straightforward methods for the preparation of aryl thiols was the reduction of the corresponding arylsulfonyl chlorides. This reaction typically involves the use of a reducing agent like zinc dust in an acidic medium. Given the availability of ethylbenzene, its sulfonation to 4-ethylbenzenesulfonyl chloride and subsequent reduction would have been a logical synthetic pathway.

2.2. Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction, discovered by Rudolf Leuckart in 1885, provided another avenue for the synthesis of aryl thiols from anilines. This multi-step process involves the diazotization of an aniline, followed by reaction with a xanthate and subsequent hydrolysis to yield the thiophenol. The application of this reaction to 4-ethylaniline would have been a viable method for the synthesis of this compound.

2.3. The Newman-Kwart Rearrangement

A later, yet significant, development in thiophenol synthesis is the Newman-Kwart rearrangement. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. While not an early discovery method, it represents a key synthetic transformation for accessing thiophenols from readily available phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | |

| Molecular Weight | 138.23 g/mol | |

| CAS Number | 4946-13-8 | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -30 °C (estimate) | [1] |

| Boiling Point | 119 °C | [1] |

| Density | 1.02 g/cm³ | [1] |

| Refractive Index | 1.563 | [1] |

| pKa | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the reduction of 4-ethylbenzenesulfonyl chloride.

4.1. Synthesis of this compound by Reduction of 4-Ethylbenzenesulfonyl Chloride

This procedure is based on the general method for reducing arylsulfonyl chlorides.

Materials:

-

4-Ethylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of zinc dust and water is prepared and cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the stirred suspension of zinc dust, maintaining the temperature below 10 °C.

-

A solution of 4-ethylbenzenesulfonyl chloride in diethyl ether is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then filtered to remove unreacted zinc dust.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sulfuric acid is highly corrosive. Diethyl ether is highly flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

5.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the S-H and C-S stretching vibrations, as well as aromatic C-H and C=C stretching.

| Wavenumber (cm⁻¹) | Assignment |

| ~2550 | S-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2960, ~2870 | Aliphatic C-H stretch |

| ~1590, ~1490 | Aromatic C=C stretch |

| ~700-900 | Aromatic C-H out-of-plane bend |

| ~600-800 | C-S stretch |

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the thiol proton, and the ethyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 4H | Aromatic protons |

| ~3.4 | s | 1H | SH proton |

| ~2.6 | q | 2H | -CH₂- |

| ~1.2 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the ethyl group carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-S (aromatic) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic C-CH₂CH₃ |

| ~28 | -CH₂- |

| ~15 | -CH₃ |

5.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will likely involve the loss of the ethyl group and other characteristic fragments.

| m/z | Proposed Fragment |

| 138 | [C₈H₁₀S]⁺ (Molecular ion) |

| 123 | [C₇H₇S]⁺ (Loss of -CH₃) |

| 109 | [C₆H₅S]⁺ (Loss of -C₂H₅) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Signaling Pathways and Experimental Workflows

6.1. Synthetic Pathways

The following diagrams illustrate the key historical synthetic routes to this compound.

Caption: Synthesis of this compound via sulfonation and reduction.

Caption: Leuckart synthesis of this compound from 4-ethylaniline.

Caption: Newman-Kwart rearrangement for this compound synthesis.

6.2. Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a valuable chemical intermediate with a rich, albeit not perfectly documented, history rooted in the foundational principles of organic sulfur chemistry. The synthetic methods outlined in this guide, from classical reductions and rearrangements to modern catalytic approaches, provide a robust toolkit for its preparation. The comprehensive physicochemical and spectroscopic data presented herein will be a valuable resource for researchers and professionals in drug discovery and materials science, enabling the confident use and further functionalization of this important molecule.

References

Methodological & Application

Protocol for forming 4-Ethylthiophenol self-assembled monolayers on gold

An Application Note and Protocol for the Formation of 4-Ethylthiophenol Self-Assembled Monolayers on Gold

This document provides a detailed protocol for the preparation of self-assembled monolayers (SAMs) of this compound on gold surfaces. The procedure is intended for researchers, scientists, and professionals in the field of drug development and materials science who require well-defined, functionalized surfaces for their applications.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Alkanethiols and aromatic thiols on gold are a widely studied class of SAMs due to their stability and the ease with which the terminal functionality of the molecules can be modified. The formation of these monolayers is driven by the strong, semi-covalent bond between sulfur and gold, with an interaction energy of approximately 45 kcal/mol. Van der Waals interactions between adjacent molecules contribute to the ordering and packing of the monolayer. This compound, an aromatic thiol, can form a well-defined monolayer on gold, presenting an ethyl-functionalized aromatic surface. These surfaces are useful in a variety of applications, including studies of protein adsorption, cell adhesion, and as platforms for molecular electronics.

Materials and Equipment

Reagents

-

This compound (≥97% purity)

-

200 Proof Ethanol (ACS grade or higher)[1]

-

Sulfuric Acid (H₂SO₄, 98%)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Dry Nitrogen Gas[1]

Equipment

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)[1]

-

Glass beakers and petri dishes

-

Volumetric flasks

-

Micropipettes

-

Tweezers (Teflon-coated or stainless steel)

-

Sonicator[1]

-

Fume hood

-

Analytical balance

-

Parafilm®[1]

Experimental Protocol

A critical factor for the formation of high-quality SAMs is maintaining a clean environment to prevent contamination. It is recommended to work in a fume hood and to avoid areas where silanes or PDMS have been used.

Gold Substrate Preparation

Proper cleaning of the gold substrate is essential for the formation of a well-ordered monolayer.

-

Solvent Cleaning:

-

Place the gold substrates in a beaker.

-

Add enough ethanol to completely cover the substrates.

-

Sonicate for 10-15 minutes.

-

Remove the ethanol and rinse the substrates thoroughly with deionized water.

-

-

Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).

-

Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

-

Carefully immerse the gold substrates in the piranha solution for 5-10 minutes.

-

Remove the substrates using Teflon-coated tweezers and rinse them extensively with deionized water.

-

Finally, rinse the substrates with ethanol and dry them under a gentle stream of dry nitrogen gas.

-

The cleaned substrates should be used immediately for SAM formation.

-

Preparation of this compound Solution

-

Prepare a 1 mM solution of this compound in 200 proof ethanol.

-

Calculate the required mass of this compound for the desired volume of solution.

-

Accurately weigh the this compound and dissolve it in the appropriate volume of ethanol in a volumetric flask.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]

-

Self-Assembled Monolayer Formation

-

Place the freshly cleaned and dried gold substrates in a clean glass container (e.g., a petri dish or a beaker).

-

Pour the 1 mM this compound solution into the container, ensuring the substrates are fully submerged.

-

To minimize oxidation, it is recommended to reduce the headspace above the solution and to backfill the container with an inert gas like dry nitrogen.[1]

-

Seal the container with Parafilm® to prevent solvent evaporation and contamination.[1]

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature.[2] Longer immersion times, up to 48 hours, can lead to better monolayer packing.

Rinsing and Drying

-

After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with a gentle stream of fresh ethanol for 10-15 seconds to remove any non-chemisorbed molecules.[1]

-

Place the rinsed substrates in a beaker with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[1]

-

Rinse the substrates again with a gentle stream of ethanol.[1]

-

Dry the substrates under a gentle stream of dry nitrogen gas.[1]

Storage

Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the formation of this compound SAMs on gold. The values are based on established protocols for aromatic and alkanethiols.

| Parameter | Value | Reference |

| Solution Preparation | ||

| This compound Concentration | 1 mM | |

| Solvent | 200 Proof Ethanol | [1] |

| SAM Formation | ||

| Immersion Time | 18 - 48 hours | [2] |

| Temperature | Room Temperature | General Practice |

| Expected Monolayer Characteristics | ||

| Monolayer Thickness | ~0.5 - 1.0 nm | Estimated based on molecular dimensions |

| Water Contact Angle (Advancing) | 60° - 80° | Estimated based on similar aromatic thiols[3] |

| Molecular Surface Density | ~3.0 - 5.0 molecules/nm² | Based on similar aromatic thiols[4] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the formation of this compound SAMs on gold and the fundamental mechanism of self-assembly.

Caption: Experimental workflow for this compound SAM formation.

Caption: Mechanism of this compound SAM formation on gold.

References

Application Notes and Protocols: 4-Ethylthiophenol as a Corrosion Inhibitor for Mild Steel

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data presented in this document is based on a structurally similar compound, 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT), due to the limited availability of published data for 4-Ethylthiophenol. This information is intended to provide a representative understanding of the expected performance and should be verified through direct experimentation with this compound.

Introduction

Mild steel, while a versatile and widely used material in industrial applications, is susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a common and effective strategy to mitigate this issue. This compound, a sulfur-containing organic compound, is a promising candidate for corrosion inhibition due to the presence of a sulfur atom, which can readily adsorb onto the metal surface and form a protective barrier. This document provides detailed experimental protocols for evaluating the corrosion inhibition performance of this compound on mild steel using various electrochemical and gravimetric techniques.

Theoretical Background

The inhibitory action of organic compounds like this compound is primarily attributed to their ability to adsorb onto the metal surface. This adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive environment. Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for understanding the inhibitor's electronic properties and predicting its interaction with the metal surface. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of iron, while a lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface. A smaller energy gap generally correlates with higher inhibition efficiency.

Data Presentation

The following tables summarize representative quantitative data for the corrosion inhibition of mild steel in acidic media using a thiosemicarbazide derivative, which is structurally related to this compound.

Table 1: Weight Loss Data for a this compound Analog in 1 M HCl at 303 K

| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | 150.2 | 12.5 | - |

| 100 | 45.1 | 3.7 | 70.0 |

| 200 | 28.5 | 2.4 | 81.0 |

| 300 | 18.0 | 1.5 | 88.0 |

| 400 | 10.5 | 0.9 | 93.0 |

| 500 | 6.0 | 0.5 | 96.1 |

Data adapted from a study on 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT) in 1 M HCl.[1]

Table 2: Potentiodynamic Polarization Data for a this compound Analog in 0.5 M H2SO4

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -450 | 1200 | 70 | 120 | - |

| 100 | -465 | 360 | 68 | 115 | 70.0 |

| 200 | -472 | 192 | 65 | 112 | 84.0 |

| 300 | -480 | 120 | 62 | 110 | 90.0 |

| 400 | -488 | 72 | 60 | 108 | 94.0 |

| 500 | -495 | 48 | 58 | 105 | 96.0 |

Data is representative and based on typical values for similar organic inhibitors.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a this compound Analog in 1 M HCl

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 100 | 150 | 100 | 66.7 |

| 200 | 300 | 75 | 83.3 |

| 300 | 550 | 50 | 90.9 |

| 400 | 800 | 40 | 93.8 |

| 500 | 1200 | 30 | 95.8 |

Data is representative and based on typical values for similar organic inhibitors.

Experimental Protocols

Materials and Specimen Preparation

-

Mild Steel Specimens: Rectangular coupons of mild steel with dimensions such as 4.5 cm × 2.5 cm × 0.2 cm are used for weight loss studies.[1][2] For electrochemical measurements, mild steel rods embedded in an insulating material with an exposed surface area (e.g., 1 cm²) are utilized.

-

Corrosive Media: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H2SO4) solutions are prepared by diluting analytical grade acids with double-distilled water.[1][2]

-

Inhibitor Solutions: Solutions of this compound of various concentrations (e.g., 100-500 ppm) are prepared in the corrosive media.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.[3]

-

Pre-treatment: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with double-distilled water, and dry.

-

Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance.

-

Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 5 hours) at a constant temperature (e.g., 303 K).[1]

-

Post-treatment: After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and then dry.

-

Final Weighing: Accurately reweigh the coupons.

-

Calculations:

-

Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 104), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

-

Inhibition Efficiency (IE%) is calculated as: IE% = [(CRblank - CRinh) / CRblank] × 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell setup connected to a potentiostat.[4][5] The three electrodes are:

-

Working Electrode (WE): The prepared mild steel specimen.

-

Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE): A platinum foil or graphite rod.

This technique provides information on the kinetics of the anodic and cathodic reactions.

-

Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.

-

Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). The inhibition efficiency is calculated as: IE% = [(Icorr,blank - Icorr,inh) / Icorr,blank] × 100 where Icorr,blank and Icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[6][7]

-

Stabilization: Allow the system to stabilize at the OCP as in the potentiodynamic polarization measurement.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

-

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated using the Rct values: IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100 where Rct,blank and Rct,inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the mild steel specimens before and after immersion in the corrosive media, with and without the inhibitor, to qualitatively assess the extent of corrosion and the formation of a protective film.

Adsorption Isotherm

To understand the mechanism of adsorption, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good model for the adsorption of corrosion inhibitors on a metal surface.[9][10] The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is plotted against the inhibitor concentration (C). For the Langmuir isotherm, a linear plot of C/θ versus C is expected.

Visualizations

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Adsorption Behaviors and Mechanism of Phenol and Catechol in Wastewater by Magnetic Graphene Oxides: A Comprehensive Study Based on Adsorption Experiments, Mathematical Models, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Ethylthiophenol in Organometallic Synthesis

Introduction

4-Ethylthiophenol (also known as 4-ethylbenzenethiol) is an aromatic thiol that serves as a versatile ligand in organometallic chemistry. Its primary utility stems from the strong affinity of its thiol (-SH) group for the surfaces of noble metals, particularly gold. This interaction forms a stable gold-thiolate (Au-S) bond, making this compound an excellent choice for the functionalization of gold nanoparticles and the formation of self-assembled monolayers (SAMs) on gold surfaces. These functionalized materials are of significant interest to researchers in materials science, nanoscience, and drug development for applications ranging from biosensing to catalysis. The ethyl group at the 4-position provides a hydrophobic character to the ligand, influencing the solubility and interfacial properties of the resulting organometallic assembly.

While discrete, soluble organometallic complexes featuring this compound are not widely reported, its application in surface chemistry is well-established. These notes provide detailed protocols for the use of this compound in the synthesis of functionalized gold nanoparticles and the creation of self-assembled monolayers.

Application Note I: Synthesis of this compound-Capped Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles (AuNPs) stabilized by a capping layer of this compound. The synthesis is based on the widely used Brust-Schiffrin method, which involves the reduction of a gold salt in a two-phase system in the presence of the thiol ligand.

Experimental Protocol

Materials and Equipment:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

This compound (C₈H₁₀S)

-

Toluene

-

Tetraoctylammonium bromide (TOAB)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Centrifuge

Procedure:

-

Preparation of Gold Salt Solution: Dissolve hydrogen tetrachloroaurate(III) trihydrate in deionized water to create an aqueous solution.

-

Phase Transfer of Gold Ions: In a round-bottom flask, combine the aqueous HAuCl₄ solution with a solution of tetraoctylammonium bromide (TOAB) in toluene. Stir the mixture vigorously. The TOAB will act as a phase-transfer catalyst, moving the AuCl₄⁻ ions from the aqueous phase to the organic (toluene) phase, which will be indicated by a color change in the organic layer from clear to orange/red.

-

Addition of Ligand: Once the phase transfer is complete, add this compound to the organic phase while stirring. The amount of this compound will influence the final size of the nanoparticles.

-

Reduction of Gold: Prepare a fresh aqueous solution of sodium borohydride (NaBH₄). Add this reducing agent dropwise to the stirred organic mixture over a period of time. A color change from orange/red to a deep ruby red or black indicates the formation of gold nanoparticles.

-

Purification: After the reaction is complete, continue stirring for several hours to ensure complete ligand binding. Transfer the mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer multiple times with deionized water.

-

Isolation: Precipitate the this compound-capped gold nanoparticles by adding ethanol to the toluene solution.

-

Final Purification: Collect the precipitate by centrifugation, discard the supernatant, and re-disperse the nanoparticles in fresh toluene. Repeat the precipitation and re-dispersion steps multiple times to remove excess ligand and phase-transfer catalyst.

-

Storage: Dry the final product under vacuum and store as a solid or dispersed in an appropriate organic solvent.

Data Presentation

| Parameter | Value/Observation |

| Reactants | HAuCl₄·3H₂O, this compound, TOAB, NaBH₄ |

| Solvents | Toluene, Deionized Water, Ethanol |

| Molar Ratio (Au:Thiol) | Typically varied from 1:1 to 1:10 to control nanoparticle size |

| Initial Color (Organic) | Orange/Red |

| Final Color | Deep Ruby Red / Black |

| Typical Size Range | 2-10 nm (dependent on Au:Thiol ratio) |

| Characterization | UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) |

Experimental Workflow for Nanoparticle Synthesis

Caption: Workflow for the synthesis of this compound-capped gold nanoparticles.

Application Note II: Formation of this compound Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a self-assembled monolayer of this compound on a planar gold substrate. This process is driven by the strong, spontaneous chemisorption of the thiol group onto the gold surface, resulting in a highly ordered molecular layer.

Experimental Protocol

Materials and Equipment:

-

Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION IS REQUIRED

-

Deionized water

-

Nitrogen gas source

-

Beakers, petri dishes, and tweezers

Procedure:

-

Substrate Cleaning (Handle with extreme care):

-

Immerse the gold substrate in Piranha solution for a short period (e.g., 30-60 seconds) to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

-